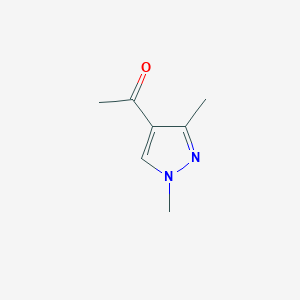

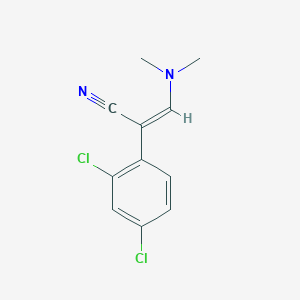

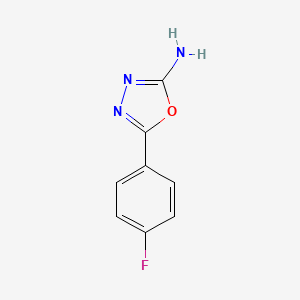

![molecular formula C10H11NO4 B1331714 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol CAS No. 90922-85-3](/img/structure/B1331714.png)

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is a chemical compound with the linear formula C15H15NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of phenols like 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Chemical Reactions Analysis

Ethers, such as 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .科学的研究の応用

Environmental Contaminant Degradation

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, due to its structural resemblance to p-nitrophenol (4-NP), may have relevance in environmental science, particularly in the degradation of environmental contaminants. Studies on 4-NP, a recognized environmental pollutant, have led to the discovery of microbial pathways capable of degrading such compounds. For instance, Rhodococcus opacus SAO101 has been identified to degrade 4-NP via a novel degradation gene cluster, suggesting potential microbial applications in bioremediation efforts to address pollutants structurally related to 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol (Kitagawa, Kimura, & Kamagata, 2004).

Antioxidant Activity Analysis

The compound's structure, featuring a phenolic hydroxyl group, suggests potential antioxidant properties. Research on phenolic acids, including those with methoxy and carboxylic acid groups, indicates that these structures can significantly enhance antioxidant activities. This suggests that 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol might also possess antioxidant capabilities, contributing to its scientific research applications in studying oxidative stress and potential protective effects against cellular damage (Chen et al., 2020).

Synthetic and Catalytic Applications

The synthetic pathways leading to compounds like 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, and their derivatives, have significant implications in synthetic chemistry. For example, the synthesis of 2-ethoxy-4-amino-phenol from o-dihydroxybenzene and ethanol, involving substitution and nitration reactions, highlights the compound's role in the development of new synthetic methods and potential applications in catalysis and material science (Wang Yu, 2005).

特性

IUPAC Name |

2-ethoxy-4-[(E)-2-nitroethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10-7-8(3-4-9(10)12)5-6-11(13)14/h3-7,12H,2H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJIQLKTZKVZAJ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol | |

CAS RN |

90922-85-3 |

Source

|

| Record name | NSC122821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)